![molecular formula C15H16N2O2S B1341050 4-[(2-メチル-2,3-ジヒドロ-1H-インドール-1-イル)スルホニル]アニリン CAS No. 774586-92-4](/img/structure/B1341050.png)
4-[(2-メチル-2,3-ジヒドロ-1H-インドール-1-イル)スルホニル]アニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
科学的研究の応用
4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can result in a variety of biological activities . The compound’s high affinity towards its targets allows it to inhibit the same with a docking score of -9.323 kcal/mol .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to diverse biological activities .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化学分析
Biochemical Properties
4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The compound’s sulfonyl group is particularly important for its binding affinity and specificity towards target biomolecules.
Cellular Effects
4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . This compound may also impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its indole and sulfonyl groups. These interactions can lead to enzyme inhibition or activation, depending on the target. Additionally, 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline in in vitro or in vivo studies may result in altered cellular responses, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed . Threshold effects are often seen, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments, thereby affecting its overall efficacy.
Subcellular Localization
The subcellular localization of 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
準備方法
The reaction conditions often include the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like manganese dioxide in carbon tetrachloride.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar compounds to 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
1-methylindole: Used in the synthesis of various pharmaceuticals.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
What sets 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline apart is its unique combination of the indole and sulfonyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
4-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-10-12-4-2-3-5-15(12)17(11)20(18,19)14-8-6-13(16)7-9-14/h2-9,11H,10,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYWGEJIYZOKGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586293 |
Source


|
| Record name | 4-(2-Methyl-2,3-dihydro-1H-indole-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774586-92-4 |
Source


|
| Record name | 4-(2-Methyl-2,3-dihydro-1H-indole-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
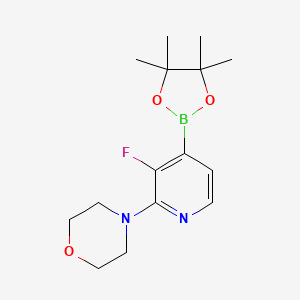



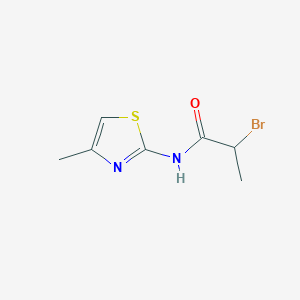

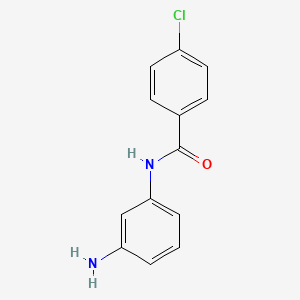
![3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1340995.png)
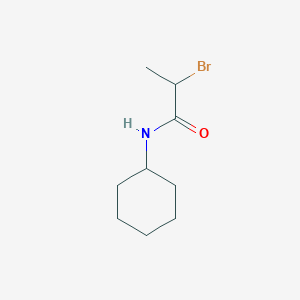

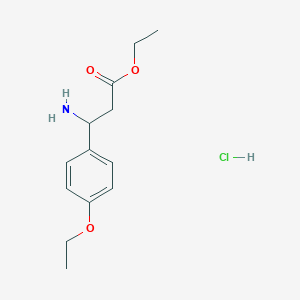
![2-[5-(Benzyloxy)-2-methyl-1H-indol-3-YL]ethanamine hydrochloride](/img/structure/B1341013.png)
![4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide](/img/structure/B1341018.png)

